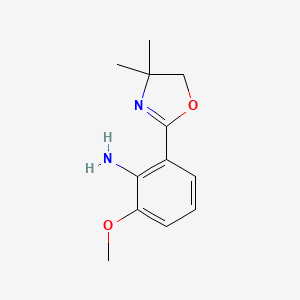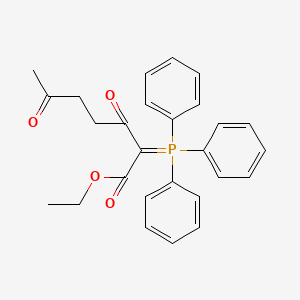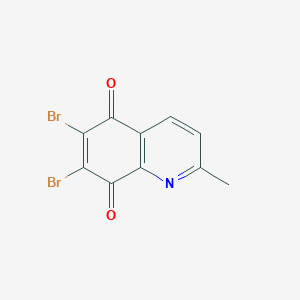
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline is a chemical compound with the molecular formula C12H16N2O2 It is an aniline derivative containing an oxazoline ring and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline typically involves the reaction of 2-amino-6-methoxyaniline with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of amines.
Substitution: Formation of various substituted anilines.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline involves its interaction with specific molecular targets. The oxazoline ring and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide
Uniqueness
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline is unique due to the presence of both the oxazoline ring and the methoxy group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63478-14-8 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-6-methoxyaniline |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)7-16-11(14-12)8-5-4-6-9(15-3)10(8)13/h4-6H,7,13H2,1-3H3 |
InChI-Schlüssel |
BXFBKNHDMOWOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)

![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)



![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)

![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
